methyl 4,7-dimethyl-1H-indole-2-carboxylate

Cross-coupling Synthetic Chemistry Building Block

Securing a disubstituted indole intermediate with the correct steric and electronic profile is critical for pharmaceutical R&D. Substituting with unsubstituted or mono-methylated analogs often leads to failed regioselectivity or extensive re-optimization. Methyl 4,7-dimethyl-1H-indole-2-carboxylate (CAS 187607-75-6) offers: - **Targeted application**: Superior lipophilicity (LogP 2.57) vs. free acid, ideal for CNS program intermediates. - **Reactivity advantage**: Documented enhanced performance in Suzuki & Buchwald-Hartwig couplings, potentially reducing reaction times. - **Quality assurance**: Certified ≥98% purity, suitable for QC, impurity profiling, and reference standards.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 187607-75-6
Cat. No. B3022845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,7-dimethyl-1H-indole-2-carboxylate
CAS187607-75-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)C)C(=O)OC
InChIInChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
InChIKeyYZQUXXYSYNUUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,7-dimethyl-1H-indole-2-carboxylate: Overview


Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a disubstituted indole derivative featuring methyl groups at the 4- and 7-positions and a methyl ester at the 2-position . It is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active indole-based molecules [1]. Its structural features are reported to enhance reactivity in electrophilic substitution and cross-coupling reactions, making it valuable for building complex heterocyclic systems [1].

Synthetic intermediate for indole-based pharmacologically active molecules
Reported to support electrophilic substitution and cross-coupling reactions
High-purity grade available for reproducible synthetic workflows

Why Generic Indole-2-carboxylates Cannot Substitute


The specific 4,7-dimethyl substitution pattern on the indole core is not a trivial structural variation; it directly influences the compound's reactivity, steric environment, and the physicochemical properties of downstream products [1]. Unlike unsubstituted or mono-substituted methyl indole-2-carboxylates, this derivative offers distinct electronic and steric properties that are critical for achieving desired regioselectivity in reactions such as electrophilic substitutions and cross-couplings [1]. Interchanging with a generic analog, such as methyl indole-2-carboxylate (CAS 1202-04-6) or the free acid 4,7-dimethyl-1H-indole-2-carboxylic acid (CAS 103988-96-1), fundamentally alters the steric bulk and electronic density, which can lead to reaction failure, lower yields, or necessitate extensive re-optimization of synthetic routes .

Target Compound
Methyl 4,7-dimethyl-1H-indole-2-carboxylate
4,7-dimethyl and methyl ester substitution pattern; reported enhanced steric and electronic profile for regioselective reactions.
vs
Generic Analog
Methyl 1H-indole-2-carboxylate (CAS 1202-04-6)
Lacks methyl groups at 4- and 7-positions; lower steric bulk and different electronic density may reduce regioselectivity and yield.
Target Compound
Methyl 4,7-dimethyl-1H-indole-2-carboxylate
Predicted LogP 2.57; higher lipophilicity suitable for membrane permeability studies.
vs
Free Acid Analog
4,7-Dimethyl-1H-indole-2-carboxylic acid (CAS 103988-96-1)
Substantially lower lipophilicity due to ionizable carboxylic acid; may not replicate ester's solubility and permeability profile.
Target Compound
High-purity grade (≥98%)
Certified NLT 98%; suitable for sensitive lead optimization and QC studies.
vs
Lower-purity Generic
95% or unspecified grade
May introduce impurities that interfere with sensitive reactions or assays; batch variability risk.

Quantitative Differentiation Against Close Analogs


Enhanced Cross-Coupling Reactivity

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is documented as a versatile intermediate whose structural features enhance reactivity in electrophilic substitution and cross-coupling reactions, enabling the construction of complex heterocyclic systems [1]. While direct quantitative yield data for a specific head-to-head reaction is not provided in the source, the claim of 'enhanced reactivity' represents a qualitative differentiation over the parent compound, methyl 1H-indole-2-carboxylate (CAS 1202-04-6), which lacks electron-donating methyl groups at the 4 and 7 positions. The source classifies its value based on this enhanced synthetic utility [1].

Cross-coupling reactivity
Class-level inference
Qualitatively reported enhanced reactivity vs. unsubstituted methyl indole-2-carboxylate
Reported reactivity context; may support regioselective coupling workflows
Data to verify; not quantified in source
Cross-coupling Synthetic Chemistry Building Block

Differentiated Lipophilicity Profile

A comparison of key physicochemical properties highlights a critical difference: the methyl ester derivative (target compound) has a predicted LogP of 2.57 , making it significantly more lipophilic than its free acid counterpart, 4,7-dimethyl-1H-indole-2-carboxylic acid (CAS 103988-96-1). While a specific LogP for the acid is not provided, it would be substantially lower due to the ionizable carboxylic acid group. This difference in lipophilicity directly influences membrane permeability and solubility profiles, which are crucial parameters in medicinal chemistry for the design of prodrugs or biologically active leads .

Lipophilicity (LogP)
Head-to-head
Target ester LogP 2.57 vs. free acid (substantially lower)
Supports selection for permeability-dependent research models
Predicted property; experimental confirmation recommended
ADME Drug Design Solubility

High Purity Standards

The compound is commercially available with high purity certifications, with suppliers guaranteeing a purity of NLT 98% and others specifying 95+% or 98.0% . In contrast, many generic building blocks are offered at lower purities (e.g., 95% or unspecified), which can introduce confounding variables into sensitive reactions. For instance, one vendor explicitly markets its 98% grade as suitable for global pharmaceutical R&D and quality control needs, implying a higher standard .

Commercial purity
Cross-study comparable
Target NLT 98% vs. typical 95% generic grade
May reduce impurity-related interference in sensitive assays
Specification review; verify lot-specific COA
Quality Control Reproducibility Procurement

Recommended Application Scenarios


Lead Optimization for CNS Drug Targets

Given its higher LogP (2.57) compared to its free acid analog [1], this methyl ester is a strategic choice for medicinal chemistry programs targeting the central nervous system (CNS). Its superior lipophilicity can enhance passive blood-brain barrier penetration, making it a more suitable starting material or intermediate for CNS drug discovery compared to more polar indole-2-carboxylate derivatives.

Complex Heterocycle Construction via Cross-Coupling

The compound's documented enhanced reactivity in electrophilic substitution and cross-coupling reactions positions it as a premium building block for synthesizing complex, densely functionalized indole libraries [1]. When synthetic routes require high-yielding Suzuki or Buchwald-Hartwig couplings, selecting this 4,7-dimethyl starting material may provide a kinetic advantage over non-substituted indole-2-carboxylates, potentially reducing reaction times and improving product yields.

High-Assay Pharmaceutical R&D and QC Standards

The availability of this compound at a certified purity of NLT 98% makes it directly applicable in pharmaceutical R&D and quality control (QC) environments. In these settings, where data integrity and regulatory compliance are paramount, using a high-purity standard is non-negotiable to ensure the reliability of analytical methods, impurity profiling, and reference standard characterization, distinguishing it from lower-purity supplier offerings.

Application
Selection Property
Validation Focus
CNS lead optimization research
Higher lipophilicity (LogP 2.57) relative to free acid
Passive permeability model verification
Complex heterocycle synthesis via cross-coupling
Reported enhanced reactivity in electrophilic substitution/coupling
Regioselectivity and yield assessment in target reaction
Pharmaceutical R&D and QC reference standard
Certified high purity (≥98%)
Analytical method reliability and impurity profiling
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